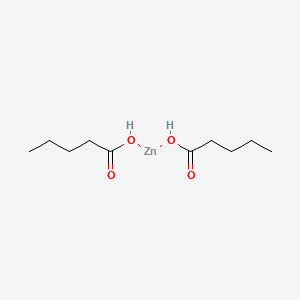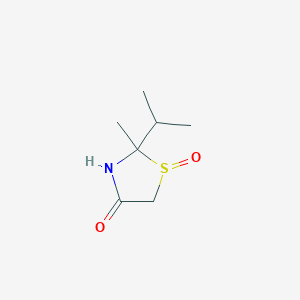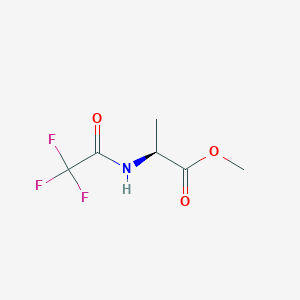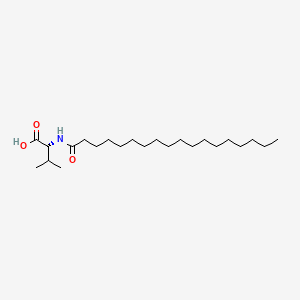
N-Octadecanoyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecanoyl-D-valine, also known as N-stearoyl-D-valine, is a fatty acyl derivative of the amino acid valine. It is a member of the N-acyl amino acids family, which are compounds formed by the conjugation of fatty acids with amino acids. This compound has a molecular formula of C23H45NO3 and a molecular weight of 383.61 g/mol . It is characterized by its long hydrophobic alkyl chain and a polar amino acid moiety, making it amphiphilic in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-D-valine typically involves the acylation of D-valine with octadecanoic acid (stearic acid). The reaction can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis methods. Microbial preparation of D-valine, a precursor, can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, or microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are environmentally friendly and offer high stereo selectivity and productivity.
Chemical Reactions Analysis
Types of Reactions
N-Octadecanoyl-D-valine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-valine and octadecanoic acid.
Oxidation: The fatty acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: D-valine and octadecanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Octadecanoyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-acyl amino acids and their interactions with other molecules.
Biology: It is used in lipidomics research to study the role of N-acyl amino acids in biological systems.
Mechanism of Action
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic alkyl chain can insert into the lipid bilayer, while the polar amino acid moiety can interact with the polar head groups of the membrane lipids. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Octadecanoyl-L-valine: Similar in structure but with the L-enantiomer of valine.
N-Stearoyl-D-erythro-sphingosine: Another N-acyl amino acid with a sphingosine backbone.
N-Stearoyl-L-serine: Similar structure but with serine instead of valine.
Uniqueness
N-Octadecanoyl-D-valine is unique due to its specific combination of a long hydrophobic alkyl chain and the D-enantiomer of valine. This specific structure allows it to interact uniquely with biological membranes and other molecules, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H45NO3 |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
InChI Key |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


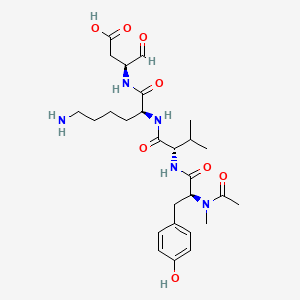
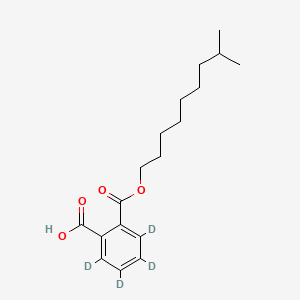
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
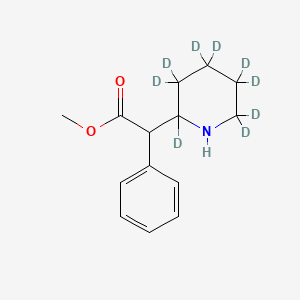
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
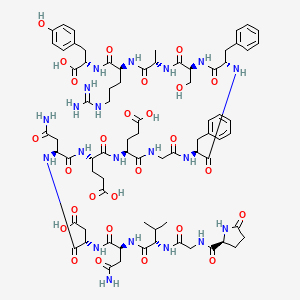
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
